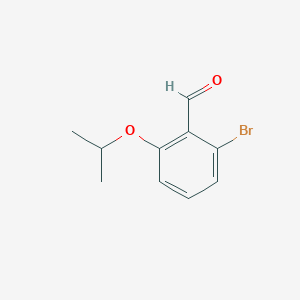

2-Bromo-6-(propan-2-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOFUDQYLZTJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

thermodynamic properties of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

An In-depth Technical Guide to the Thermodynamic Properties of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, a profound understanding of the physicochemical properties of novel molecular entities is not merely academic—it is a cornerstone of scalable, safe, and efficient process development. This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its utility is defined by the reactive aldehyde group and the strategic placement of bromo and isopropoxy substituents on the aromatic ring, which allow for a multitude of subsequent chemical transformations.

The thermodynamic properties of this compound—such as its melting point, boiling point, enthalpy of vaporization, and heat capacity—are critical parameters that govern its behavior during purification, reaction, and storage. These properties dictate the energy requirements for phase transitions, influence reaction kinetics, and are essential for thermal hazard assessments. This technical guide provides a comprehensive exploration of these key thermodynamic characteristics. As experimentally determined data for this specific compound is not widely published, we will focus on the authoritative experimental methodologies for their determination, grounded in first principles and validated protocols. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to characterizing this and similar novel compounds.

Physicochemical & Thermodynamic Profile

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds. The following table summarizes these expected characteristics and provides a framework for experimental verification.

| Property | Predicted/Estimated Value | Significance & Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 196509-37-6 | - |

| Molecular Formula | C₁₀H₁₁BrO₂ | Derived from its constituent atoms. |

| Molecular Weight | 243.10 g/mol | Calculated from the molecular formula. |

| Melting Point (T_fus) | ~40-50 °C | Estimated based on similar substituted benzaldehydes like 2-Bromo-6-fluorobenzaldehyde (43-47 °C).[1] A sharp melting point range (≤1°C) is a primary indicator of high purity.[2] |

| Boiling Point (T_boil) | ~250-270 °C (at 760 Torr) | Predicted based on structurally related compounds. Boiling point is a crucial parameter for purification via distillation.[3][4] |

| Density | ~1.3-1.4 g/cm³ | Predicted. Important for process design, reactor volume calculations, and solvent selection. |

| Enthalpy of Vaporization (Δ_vap H) | ~50-65 kJ/mol | Estimated. Represents the energy required for distillation and is a measure of intermolecular forces.[5][6] |

| Heat Capacity (C_p) | ~250-300 J/(mol·K) | Estimated. Critical for calculating heat transfer requirements during heating or cooling processes and for performing thermal safety assessments.[7][8] |

Experimental Determination of Thermodynamic Properties

The following sections detail the standard, validated experimental protocols for determining the core . The causality behind experimental choices is emphasized to ensure a deep understanding of the methodology.

Melting Point (T_fus) Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the transition range, making it a fundamental assessment of purity.[2][9]

Methodology: Capillary Method using a Mel-Temp Apparatus or Thiele Tube

This method is chosen for its high accuracy and requirement for only a small amount of sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Packing: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed bottom of the tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[10]

-

Apparatus Setup:

-

Mel-Temp: Place the packed capillary into the heating block of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[9] Immerse this assembly in the oil of a Thiele tube, ensuring the oil level is above the sample.

-

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.[2]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but slow the heating rate to 1-2°C per minute as the temperature approaches the approximate melting point.[9]

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting point range is reported as T₁ - T₂.[11]

Trustworthiness: This protocol is self-validating. A sharp melting range (e.g., 0.5-1.0°C) is a strong indicator of a pure compound. If the range is broad, it suggests the presence of impurities, necessitating further purification.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Boiling Point (T_boil) Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4] It is a characteristic physical property that is highly sensitive to changes in atmospheric pressure and is essential for designing purification protocols like distillation.

Methodology: Thiele Tube Micro-Method

For small, research-scale quantities of a substance, the Thiele tube micro-method is highly effective and minimizes material loss.[12]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube (fusion tube).[3][13]

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end down.

-

Apparatus Setup: Attach the fusion tube to a thermometer with the sample aligned with the thermometer bulb. Insert the assembly into a Thiele tube filled with mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube.[12] As the temperature rises, air trapped in the capillary will bubble out.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the external pressure.[4]

-

Cooling & Data Recording: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point.[12]

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Expertise: The key to an accurate measurement is observing the precise moment the liquid is drawn into the capillary upon cooling. Heating too quickly can lead to superheating and an erroneously high reading.

Experimental Workflow: Boiling Point Determination

Caption: Micro-method workflow for boiling point determination using a Thiele tube.

Enthalpy of Vaporization (Δ_vap H)

The enthalpy of vaporization is the amount of energy that must be added to a liquid substance to transform a given quantity of that substance into a gas at a constant pressure.[6] It is a direct measure of the strength of intermolecular forces.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a modern, rapid, and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[14]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a volatile sample pan (crucible).

-

Crucible Sealing: Seal the pan hermetically, then pierce the lid with a small, well-defined hole. This allows vapor to escape in a controlled manner during the experiment.

-

Instrument Setup: Place the prepared sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program: Heat the cell at a constant rate (e.g., 10 K/min) under a continuous flow of inert gas (e.g., nitrogen).

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. The vaporization of the liquid will produce a large endothermic peak on the DSC thermogram.

-

Data Analysis: Integrate the area under the endothermic peak. This area is directly proportional to the total heat absorbed during vaporization. The enthalpy of vaporization (in J/g) is calculated by dividing the integrated heat by the initial sample mass. This can then be converted to kJ/mol using the molecular weight.

Causality: The DSC directly measures the heat energy (enthalpy) required to drive the endothermic liquid-to-gas phase transition. The choice of a pierced lid is critical; it ensures that vaporization occurs at the ambient pressure of the DSC cell, allowing for a well-defined boiling event.

Experimental Workflow: Δ_vap H by DSC

Caption: Workflow for determining the enthalpy of vaporization using DSC.

Heat Capacity (C_p)

Specific heat capacity is the quantity of heat required to raise the temperature of one gram of a substance by one degree Celsius.[7] It is a fundamental property for any process involving heat transfer.

Methodology: Differential Scanning Calorimetry (DSC) - ASTM E1269

The "three-step" DSC method is a standard and reliable technique for determining heat capacity.

Step-by-Step Protocol:

-

Run 1 (Baseline): Run the desired temperature program (e.g., from 25°C to 100°C at 20 K/min) with both the sample and reference pans empty to obtain an instrumental baseline.

-

Run 2 (Standard): Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in the sample pan and repeat the exact same temperature program.

-

Run 3 (Sample): Replace the sapphire standard with an accurately weighed sample of this compound and repeat the temperature program a final time.

-

Calculation: The heat capacity of the sample (C_p,sample) at any given temperature is calculated using the following equation: C_p,sample = C_p,std × (m_std / m_sample) × (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) Where:

-

C_p,std is the heat capacity of the standard.

-

m is the mass.

-

DSC refers to the vertical heat flow signal from the respective run.

-

Trustworthiness: This method is internally calibrated against a known standard (sapphire), ensuring high accuracy. The use of an identical thermal program for all three runs cancels out systematic instrument errors.[7]

Experimental Workflow: C_p by DSC

Caption: The three-step DSC workflow for specific heat capacity determination.

Conclusion

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

ResearchGate. (2023, October 15). What are the different ways to calculate enthalpy of vaporization?[Link]

-

Kennedy, A. P. Sr. Determination of Enthalpy of Vaporization Using a Microwave Oven. Journal of Chemical Education. [Link]

-

Akadémiai Kiadó. Fast method for the experimental determination of vaporization enthalpy by differential scanning calorimetry. [Link]

-

Anonymous. DETERMINATION OF BOILING POINTS. [Link]

-

Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Zaitsau, D. H., & Paulechka, E. CHAPTER 6 Calorimetric Determination of Enthalpies of Vaporization. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. [Link]

-

SSERC. Melting point determination. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Royal Society of Chemistry. Calorimetric Determination of Enthalpies of Vaporization. [Link]

-

Mettler Toledo. Specific Heat Capacity Measurement. [Link]

-

FAQ. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?[Link]

-

CaloriCool. Heat Capacity Measurement. [Link]

-

ChemBK. (2024, April 9). Benzaldehyde,2-broMo-6-hydroxy-. [Link]

-

LibreTexts Chemistry. (2023, May 13). 12.3: Heat Capacity, Enthalpy, and Calorimetry. [Link]

-

Fiveable. Heat Capacity and Calorimetry | Thermodynamics Class Notes. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). [Link]

-

Rihani, D. N., & Doraiswamy, L. K. Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals. [Link]

-

PubChem. 2-Bromo-3-isopropoxy-propenal. [Link]

-

ResearchGate. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

-

Semantic Scholar. (2011, October 20). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. [Link]

-

ResearchGate. (2025, August 6). (PDF) Prediction of vaporization enthalpies based on modified Randic indices. Aldehydes and ketones. [Link]

-

ACS Publications. Journal of the American Chemical Society. [Link]

-

NIST. Propane, 2-bromo-. [Link]

-

PubChem. 2-(Propan-2-yloxy)benzaldehyde. [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

McQuaid, M. J., & Rice, B. M. Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. [Link]

-

Ravikovitch, P. I., et al. Characterization of MCM-48 Materials. [Link]

-

Thermo Fisher Scientific. 2-Bromo-6-chlorobenzaldehyde, 98% 250 mg. [Link]

-

PubChemLite. 2-(propan-2-yloxy)benzaldehyde (C10H12O2). [Link]

Sources

- 1. 2-ブロモ-6-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. akjournals.com [akjournals.com]

An In-Depth Technical Guide to 2-Bromo-6-(propan-2-yloxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-6-(propan-2-yloxy)benzaldehyde, a key aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and prospective applications.

Introduction: A Scaffold of Pharmaceutical Interest

This compound, also known as 2-bromo-6-isopropoxybenzaldehyde, belongs to a class of substituted benzaldehydes that are pivotal intermediates in the synthesis of complex organic molecules. The strategic placement of the bromo, isopropoxy, and aldehyde functionalities on the aromatic ring provides a unique combination of reactive sites, making it a valuable precursor for the construction of diverse molecular architectures. While specific data for this compound is not extensively reported in public literature, its structural motifs are present in numerous compounds with significant biological activities. This guide aims to consolidate available information on related compounds and provide a scientifically grounded projection of its properties and utility.

Synthesis and Purification: A Strategic Alkylation Approach

The most logical and established route for the synthesis of this compound is via the Williamson ether synthesis, starting from the commercially available 2-Bromo-6-hydroxybenzaldehyde. This method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more exposed and reactive. Potassium carbonate is a commonly used base for this transformation due to its moderate basicity, which is sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction temperature is typically kept moderate to ensure a clean conversion and minimize potential side products.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Bromo-6-hydroxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

2-Bromopropane (or 2-iodopropane) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-Bromo-6-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | - |

| Molecular Weight | 243.10 g/mol | - |

| Appearance | White to off-white solid or oil | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | > 250 °C (Predicted) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | Inferred |

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic protons would appear as multiplets in the aromatic region, and the aldehyde proton would be a singlet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the isopropoxy group.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group (around 1690-1710 cm⁻¹), as well as C-O stretching vibrations for the ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Development

Halogenated and alkoxy-substituted benzaldehydes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to form Schiff bases and heterocyclic systems.

Derivatives of structurally similar compounds have shown a wide range of biological activities, including:

-

Kinase Inhibition: Substituted benzaldehydes are key components in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The 2-bromo-6-alkoxy motif can be found in precursors to potent and selective inhibitors.

-

Antimicrobial and Antifungal Agents: The benzaldehyde scaffold is present in many compounds with antimicrobial and antifungal properties.

-

Anti-inflammatory Agents: Derivatives of brominated hydroxybenzaldehydes have been investigated for their anti-inflammatory effects.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in these and other areas of drug discovery.

Conclusion

This compound is a strategically functionalized aromatic aldehyde with significant potential as a building block in organic synthesis and medicinal chemistry. While some of its specific physicochemical properties are not yet widely documented, its synthesis is readily achievable through established methods. The presence of three distinct functional groups provides a versatile platform for the development of novel and complex molecules, particularly in the realm of drug discovery. Further investigation into the reactivity and applications of this compound is warranted and promises to yield valuable insights for the scientific community.

References

Sources

Technical Guide: Identification and Synthesis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

The following technical guide provides an in-depth analysis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde , focusing on its identification, structural validation, and synthesis from commercially available precursors.

Part 1: Compound Identification & CAS Status

The "Missing" CAS Number

Researchers frequently encounter ambiguity when searching for This compound (also known as 2-Bromo-6-isopropoxybenzaldehyde ). Unlike its common isomers, this specific substitution pattern is often treated as a custom synthesis intermediate rather than a stocked catalog item.

While direct CAS numbers exist for its isomers (e.g., 5-Bromo-2-isopropoxybenzaldehyde, CAS 138505-25-6), the target compound is most reliably identified through its parent precursor and systematic nomenclature.

Core Chemical Identity

To ensure precision in procurement and synthesis, use the following structural identifiers.

| Parameter | Specification |

| Systematic Name | This compound |

| Common Name | 2-Bromo-6-isopropoxybenzaldehyde |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Parent Precursor CAS | 22532-61-2 (2-Bromo-6-hydroxybenzaldehyde) |

| SMILES | CC(C)Oc1cccc(Br)c1C=O[1] |

| InChIKey | Predicted: UQZWKXVGVXQZQA-UHFFFAOYSA-N |

Critical Note: If a vendor claims to supply this compound, verify the structure via NMR immediately. Confusion with the 2-isopropoxy-5-bromo isomer is common due to similar elution times in LC-MS.

Part 2: Synthesis & Manufacturing Protocol

Since the target is rarely available off-the-shelf, the industry-standard approach for acquisition is a Williamson Ether Synthesis starting from 2-Bromo-6-hydroxybenzaldehyde . This route is preferred for its high yield and the suppression of side reactions (e.g., Cannizzaro) due to the steric hindrance of the ortho-substituents.

Reaction Pathway

The synthesis involves the O-alkylation of the phenolic hydroxyl group at the 6-position using an isopropyl halide.

Figure 1: Synthetic pathway for the O-alkylation of 2-Bromo-6-hydroxybenzaldehyde.

Step-by-Step Experimental Protocol

Objective: Synthesis of 10g of 2-Bromo-6-isopropoxybenzaldehyde.

Reagents:

-

Starting Material: 2-Bromo-6-hydroxybenzaldehyde (1.0 eq, 10.0 g, ~49.7 mmol).

-

Alkylating Agent: 2-Iodopropane (1.5 eq) or 2-Bromopropane (2.0 eq). Note: Iodide is faster/cleaner.

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq). -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2] -

Dissolution: Add 2-Bromo-6-hydroxybenzaldehyde (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Deprotonation: Add anhydrous

(13.7 g) in a single portion. The suspension may turn yellow/orange, indicating phenolate formation. Stir at Room Temperature (RT) for 30 minutes. -

Alkylation: Add 2-Iodopropane (7.5 mL, ~12.7 g) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C . Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Checkpoint: The starting material (

) should disappear; the product (

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (400 mL) to precipitate inorganic salts and the product.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If the crude oil is impure, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your analytical data against these predicted parameters. Deviations suggest regio-isomer contamination (e.g., C-alkylation vs. O-alkylation).

Predicted NMR Profile ( )

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde | 10.45 | Singlet (s) | 1H | -CH O |

| Aromatic | 7.10 - 7.35 | Multiplet (m) | 3H | Benzene Ring (H3, H4, H5) |

| Methine | 4.60 | Septet | 1H | -OCH (CH₃)₂ |

| Methyl | 1.38 | Doublet (d) | 6H | -OCH(CH ₃)₂ |

Diagnostic Signal: The disappearance of the broad phenolic -OH singlet (

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Pattern: Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2).

-

Target Mass:

.

Part 4: Applications in Drug Discovery

This scaffold is a valuable building block for Suzuki-Miyaura Cross-Couplings . The steric bulk of the ortho-isopropoxy group combined with the ortho-bromo handle forces the aldehyde into a specific conformation, which is critical for:

-

Atroposelective Synthesis: Creating axially chiral biaryls.

-

Kinase Inhibitors: Mimicking the steric environment of specific ATP-binding pockets.

-

Antiviral Scaffolds: Similar motifs appear in HCV NS3/4A protease inhibitors (e.g., analogues of Simeprevir/Glecaprevir intermediates).

References

-

Sigma-Aldrich. Product Specification: 2-Bromo-6-hydroxybenzaldehyde (CAS 22532-61-2).[3][4] Retrieved from .

-

ChemicalBook. Synthesis and Properties of Brominated Hydroxybenzaldehydes. Retrieved from .

-

BenchChem. Reactivity Profile: 2-Bromo-5-hydroxybenzaldehyde and Isomers. Retrieved from .

-

BLD Pharm. Building Blocks: 5-Bromo-2-isopropoxybenzaldehyde (Isomer Comparison). Retrieved from .

Sources

The Synthetic Versatility of 2-Bromo-6-Substituted Benzaldehydes: A Gateway to Novel Pharmaceuticals and Materials

Abstract

2-Bromo-6-substituted benzaldehyde derivatives have emerged as pivotal building blocks in modern organic synthesis. Their unique structural motif, featuring a reactive aldehyde, a strategically positioned bromine atom, and a variable substituent at the 6-position, offers a trifecta of synthetic handles for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and diverse applications of this versatile class of compounds. We will delve into the causality behind experimental choices for their preparation and subsequent transformations, including key palladium-catalyzed cross-coupling reactions. Furthermore, this guide will explore their significant role in the development of novel therapeutics, particularly as precursors to biologically active heterocycles such as isoindolinones and phthalazinones, and their burgeoning potential in the realm of materials science.

Introduction: The Strategic Importance of the 2-Bromo-6-Substituted Benzaldehyde Scaffold

The inherent reactivity of the aldehyde group, combined with the synthetic versatility of the aryl bromide, makes 2-bromobenzaldehyde derivatives highly valuable synthons. The introduction of a substituent at the 6-position provides a powerful tool for modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. This strategic substitution allows for the fine-tuning of biological activity in medicinal chemistry and the optimization of photophysical properties in materials science.

The aldehyde functionality serves as a versatile precursor for the formation of a wide array of chemical bonds and functional groups. It readily participates in nucleophilic addition, condensation, and oxidation reactions. The bromine atom, on the other hand, is a key player in modern organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2][3] This guide will explore the synergistic interplay of these functional groups, which underpins the synthetic utility of 2-bromo-6-substituted benzaldehydes.

Synthetic Strategies for 2-Bromo-6-Substituted Benzaldehydes

The efficient synthesis of 2-bromo-6-substituted benzaldehydes is paramount to their application. Several methodologies have been developed, each with its own advantages and substrate scope. The choice of synthetic route often depends on the nature of the desired substituent at the 6-position.

Synthesis of 2-Bromo-6-fluorobenzaldehyde

A patented method for the preparation of 2-bromo-6-fluorobenzaldehyde highlights a two-step process starting from 2-bromo-6-fluorotoluene.[4]

Step 1: Bromination of the Benzylic Position In the presence of an organic or inorganic solvent, 2-bromo-6-fluorotoluene is treated with hydrobromic acid and hydrogen peroxide under light conditions. This radical bromination selectively targets the benzylic methyl group to yield 2-bromo-6-fluorobenzyl bromide.[4]

Step 2: Oxidation to the Aldehyde The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to the corresponding aldehyde using dimethyl sulfoxide (DMSO) and an inorganic compound at an elevated temperature.[4]

This method offers the advantages of being cost-effective and having a simple work-up procedure.[4]

Synthesis of 2-Bromo-6-alkoxybenzaldehydes

The synthesis of 2-bromo-6-alkoxybenzaldehydes can be achieved through a multi-step sequence starting from commercially available precursors. A general approach involves the O-alkylation of a suitably substituted phenol, followed by ortho-lithiation and formylation.[5]

Synthesis of 2-Amino-3,5-dibromobenzaldehyde

A method for the synthesis of 2-amino-3,5-dibromobenzaldehyde involves the direct bromination of o-aminobenzaldehyde.[6] To improve the utilization of bromine, potassium bromide (KBr) is used as an additive. The reaction is typically carried out in ethanol, and the product is precipitated by the addition of a saturated sodium bicarbonate solution.[6] Another patented method utilizes hydrogen peroxide in the bromination step.[2]

Key Transformations of 2-Bromo-6-Substituted Benzaldehydes

The synthetic power of 2-bromo-6-substituted benzaldehydes is most evident in their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 2-position, paving the way for the creation of diverse molecular libraries.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[3] For 2-bromo-6-substituted benzaldehydes, this reaction provides a direct route to biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals and functional materials.

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki coupling, especially with sterically hindered substrates like 2-bromo-6-substituted benzaldehydes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add the 2-bromo-6-substituted benzaldehyde (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent (e.g., toluene, dioxane, DMF) and, if necessary, water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: The Power of Olefin Arylation

The Heck reaction, another Nobel Prize-winning transformation, involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[2] This reaction is particularly useful for synthesizing styrenyl derivatives from 2-bromo-6-substituted benzaldehydes, which can be valuable intermediates in the synthesis of natural products and materials for organic electronics.

Quantitative Data: Heck Reaction of Aryl Bromides with Styrene

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 140 | 40 | 79 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 140 | 40 | 65 |

Data adapted from a study on dehydrohalogenative Heck reactions, providing representative conditions and yields.[7]

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1] This reaction allows for the coupling of 2-bromo-6-substituted benzaldehydes with a wide range of primary and secondary amines.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination

-

Reactants: 1 equivalent of the 2-bromo-6-substituted benzaldehyde, 1 equivalent of the amine.

-

Catalyst: 5 mol% of a palladium catalyst, such as "XantPhos Pd G3".

-

Base: 2 equivalents of a soluble organic base like DBU.

-

Solvent: A mixture of acetonitrile and toluene.

-

Temperature: 140 °C.

-

Reaction Time: Typically 60 minutes in a flow reactor.[8][9]

The use of a soluble organic base like DBU can be advantageous, particularly in flow chemistry setups, as it avoids the formation of insoluble inorganic salts that can cause blockages.[8][9]

Applications in Medicinal Chemistry: Building Biologically Active Heterocycles

2-Bromo-6-substituted benzaldehydes are particularly valuable in medicinal chemistry as precursors to a variety of heterocyclic scaffolds with significant biological activity.

Isoindolinones: A Privileged Scaffold

Isoindolinones are a class of nitrogen-containing heterocycles that form the core of numerous biologically active molecules with anticancer, anti-inflammatory, and neuroprotective properties.[10]

Synthesis of Isoindolinones

A common strategy for the synthesis of isoindolinones involves the intramolecular cyclization of intermediates derived from 2-bromobenzaldehydes. One approach is a one-pot Horner-Wadsworth-Emmons olefination and intramolecular N-arylation.[11] Another versatile method is the Ugi four-component reaction followed by a copper-catalyzed deamidative C-C coupling.[12]

Biological Activity of Isoindolinone Derivatives

Recent studies have highlighted the potential of isoindolinone derivatives as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3]

Quantitative Data: Anticancer Activity of Isoindolinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Compound A | A549 (Lung Cancer) | 0.5 |

| Compound B | K562 (Leukemia) | 1.2 |

| Compound C | A549 (Lung Cancer) | 2.1 |

| Compound D | K562 (Leukemia) | 3.5 |

This table presents a selection of IC₅₀ values for illustrative purposes, demonstrating the potent anticancer activity of isoindolinone derivatives.[5][13][14]

Phthalazinones: Targeting Signaling Pathways

Phthalazinone derivatives also represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[15]

Synthesis of Phthalazinones

Phthalazinones can be synthesized from 2-bromobenzaldehydes through various routes, including condensation with hydrazines followed by palladium-catalyzed carbonylation.[12]

Targeting Signaling Pathways

Phthalazinone derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog and TGFβ pathways.[16][17][18]

-

Hedgehog Pathway Inhibition: Certain phthalazine derivatives have shown nanomolar IC₅₀ values against the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[16]

-

TGFβ Pathway Inhibition: A novel phthalazine scaffold has been discovered that inhibits the TGFβ pathway through a non-receptor-kinase mechanism, offering a potential new therapeutic strategy for diseases driven by aberrant TGFβ signaling.[17][18]

Applications in Materials Science: Crafting Novel Organic Materials

The unique electronic and structural features of molecules derived from 2-bromo-6-substituted benzaldehydes make them promising candidates for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The ability to construct extended π-conjugated systems through cross-coupling reactions makes 2-bromo-6-substituted benzaldehydes attractive starting materials for the synthesis of organic semiconductors for OLEDs. The aldehyde group can be further functionalized to tune the electronic properties and morphology of the final material. While specific examples directly utilizing 2-bromo-6-substituted benzaldehydes are emerging, the synthesis of related brominated aromatic aldehydes for OLED applications has been reported.[19]

Organic Semiconductors

The development of novel organic semiconductors is crucial for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The modular nature of the synthesis of derivatives from 2-bromo-6-substituted benzaldehydes allows for the systematic tuning of properties like charge carrier mobility and light absorption characteristics. The synthesis of organic semiconductors often involves the coupling of aromatic building blocks, a process for which 2-bromo-6-substituted benzaldehydes are well-suited.[20]

Conclusion and Future Outlook

2-Bromo-6-substituted benzaldehyde derivatives stand as a testament to the power of strategic molecular design. The combination of a reactive aldehyde, a versatile bromine handle, and a tunable 6-substituent provides a robust platform for the synthesis of a vast array of complex and functional molecules. In medicinal chemistry, these compounds have proven to be invaluable in the quest for novel therapeutics, particularly in the development of potent anticancer agents that target critical signaling pathways. In materials science, their potential is beginning to be realized, with promising applications in the development of next-generation organic electronic devices.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the substituent scope at the 6-position to access novel chemical space, and a deeper exploration of their applications in materials science. As our understanding of the structure-property relationships of these derivatives continues to grow, so too will their impact on both human health and technology.

References

-

Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC. (2021). Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed. (2017). Retrieved from [Link]

-

Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed. (2021). Retrieved from [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

-

IC50 values of the test compounds against the three cancer cell lines. | Download Table. (n.d.). Retrieved from [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC. (n.d.). Retrieved from [Link]

-

Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025). Retrieved from [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

-

In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC. (2022). Retrieved from [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025). Retrieved from [Link]

-

IC 50 values of the experimental compounds towards the tested cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Facile Synthesis of Alkylthio-Benzaldehydes. (n.d.). Retrieved from [Link]

-

Graphviz tutorial - YouTube. (2021). Retrieved from [Link]

-

Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

- The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents. (n.d.).

- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).

-

Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]

-

Heck coupling of different aryl halides with styrene. a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Guide to Flowcharts in Graphviz - Sketchviz. (n.d.). Retrieved from [Link]

-

Heck reaction of bromides with styrene | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis of isoindolinone compounds.[a] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2023). Retrieved from [Link]

-

Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC. (2024). Retrieved from [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC. (2022). Retrieved from [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019). Retrieved from [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Retrieved from [Link]

-

The preparation of some heteroaromatic and aromatic aldehydes - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Alkoxy-Substituted Triphenylamine based Chromophores for Dye-Sensitized Solar Cells. (2025). Retrieved from [Link]

-

Design and synthesis of proton-dopable organic semiconductors - PMC. (n.d.). Retrieved from [Link]

-

Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - ResearchGate. (2019). Retrieved from [Link]

-

New organic semiconductors and their device performance as a function of thiophene orientation - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Visualizations

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a 2-bromo-6-substituted benzaldehyde.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Phthalazinone derivatives as inhibitors of the Hedgehog and TGFβ signaling pathways in cancer.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GitHub - caseywatts/graphviz-tutorial: how do I graphviz? oh I see! [github.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and synthesis of proton-dopable organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of bromine and aldehyde groups in 2-Bromo-6-(propan-2-yloxy)benzaldehyde

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

Introduction: A Molecule of Strategic Dichotomy

This compound is a fascinating and synthetically valuable building block. Its utility arises not from the reactivity of a single functional group, but from the nuanced and often competing reactivities of its three core components: a nucleophilically susceptible aldehyde , a transition-metal reactive aryl bromide , and a sterically demanding ortho-isopropoxy group . The strategic placement of these groups—two bulky substituents flanking a carbonyl—creates a unique chemical environment where steric hindrance and electronic effects dictate the feasibility and outcome of transformations.

This guide provides an in-depth analysis of the molecule's reactivity profile. We will dissect the behavior of both the aldehyde and the aryl bromide moieties, offering field-proven insights and detailed protocols for their selective transformation. The central theme is understanding how the ortho relationship and the specific nature of the substituents control which part of the molecule reacts and why, enabling researchers to harness its synthetic potential with precision.

Diagram 1: Structural Anatomy and Influence

Caption: Key functional groups and their inherent electronic/steric influences.

Part 1: Reactivity of the Aldehyde Group

The aldehyde functionality is a cornerstone of organic synthesis, typically serving as a potent electrophile. However, in this specific molecule, its reactivity is heavily modulated by the two flanking ortho substituents. The bulky bromine atom and the even larger isopropoxy group create significant steric congestion around the carbonyl carbon. This "ortho effect" is the single most important factor to consider when planning reactions at this site.

Nucleophilic Addition Reactions

Nucleophilic attack on the carbonyl carbon is possible but requires careful selection of reagents to overcome steric hindrance.

The addition of organometallic reagents like Grignard or organolithiums is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols.[1][2][3] With sterically hindered aldehydes, however, side reactions such as reduction (where the Grignard reagent acts as a hydride donor) or enolization can become competitive.[2]

Causality Behind Experimental Choices:

-

Reagent Size: Smaller Grignard reagents (e.g., MeMgBr, EtMgBr) are more likely to succeed than bulkier ones (e.g., t-BuMgBr).

-

Temperature: Reactions must be run at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and favor the kinetic addition product.

-

Lewis Acids: The addition of a Lewis acid like CeCl₃ (the Luche reduction conditions, though typically for reductions, can also facilitate additions) can enhance the electrophilicity of the carbonyl and improve yields by coordinating to the carbonyl oxygen.

Protocol 1: Grignard Addition to Synthesize a Secondary Alcohol

-

Setup: To a flame-dried, three-necked flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in diethyl ether) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The Wittig reaction is a powerful tool for alkene synthesis.[4] The steric hindrance on the aldehyde can influence the reaction rate and the E/Z selectivity of the resulting alkene. Studies on ortho-halo-substituted benzaldehydes have shown that cooperative effects between substituents on the aldehyde and the ylide can significantly alter stereoselectivity.[5][6] For non-stabilized ylides, a high Z-selectivity is often expected under salt-free conditions.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) is required to generate the ylide from its phosphonium salt precursor without competing attack on the aldehyde.[7]

-

Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent quenching of the highly basic ylide.

Diagram 2: Aldehyde Transformation Pathways

Caption: Key synthetic routes originating from the aldehyde functional group.

Oxidation and Reduction

Oxidation of the aldehyde to the corresponding benzoic acid is a standard transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective.[8] For substrates sensitive to harsh conditions, milder reagents like pyridinium chlorochromate (PCC) can be used, although PCC is primarily known for stopping the oxidation of primary alcohols at the aldehyde stage.[9]

Protocol 2: Oxidation with Potassium Permanganate

-

Setup: Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 10:1) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add KMnO₄ (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

-

Workup: Cool the reaction to room temperature and filter off the MnO₂. Acidify the filtrate with 10% HCl until it is acidic to litmus paper (pH ~2).

-

Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with an organic solvent.

Reduction to the primary alcohol is readily achieved using standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol. The steric hindrance is less of a barrier for small hydride donors.

Part 2: Reactivity of the Aryl Bromide Group

The carbon-bromine bond on the aromatic ring is the gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[10] The reactivity here is influenced by the electronic nature of the substituents and potential coordination of the ortho groups to the metal center.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern aromatic chemistry and represent the most powerful way to functionalize the C-Br bond in this molecule.

Diagram 3: Generalized Cross-Coupling Catalytic Cycle

Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.

The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or ester) and is highly valued for its functional group tolerance and mild conditions.[11][12]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A palladium(0) source (or a Pd(II) precursor like Pd(OAc)₂ that is reduced in situ) is required. The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos are often necessary to promote the final reductive elimination step.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[12] The choice of base can significantly impact yield.

Protocol 3: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

-

Solvent & Degassing: Add a solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture under an argon atmosphere at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by flash column chromatography.

This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[13][14] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]

Causality Behind Experimental Choices:

-

Co-catalyst: Copper(I) iodide (CuI) is used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] Copper-free protocols exist but may require different ligands or conditions.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr formed during the reaction.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[17][18]

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) are commonly used.[19][20]

-

Ligand: As with the Suzuki coupling, sterically hindered biarylphosphine ligands (e.g., BINAP, XPhos) are crucial for achieving high yields, especially with less reactive aryl chlorides or hindered aryl bromides.[19]

Nucleophilic Aromatic Substitution (SNAr)

While common for aryl halides bearing strongly electron-withdrawing groups (like -NO₂) ortho or para to the leaving group, the SNAr mechanism is generally unfavorable for this substrate.[21][22] The isopropoxy group is electron-donating by resonance, and the aldehyde is only moderately deactivating. Therefore, displacing the bromine with a nucleophile via the addition-elimination SNAr pathway would require extremely harsh conditions (high temperature and pressure) and is not a synthetically viable or selective approach compared to cross-coupling.

Part 3: Strategic and Selective Transformations

The primary challenge and opportunity in using this compound is achieving selectivity between the two reactive sites.

| Reaction Class | Reagent/Catalyst System | Primary Target | Rationale |

| Nucleophilic Addition | Grignard Reagents (RMgX) | Aldehyde | Organometallics are hard nucleophiles that preferentially attack the electrophilic carbonyl carbon. |

| Reduction | Sodium Borohydride (NaBH₄) | Aldehyde | Hydride reagents selectively reduce the carbonyl group; the C-Br bond is unreactive to these conditions. |

| Oxidation | Potassium Permanganate (KMnO₄) | Aldehyde | Strong oxidants target the aldehyde functionality for conversion to a carboxylic acid. |

| C-C Cross-Coupling | Pd(0) catalyst + Boronic Acid (Suzuki) | Bromine | Palladium catalytic cycles are specifically designed to activate the C-X bond of aryl halides. |

| C-C Cross-Coupling | Pd(0)/Cu(I) + Alkyne (Sonogashira) | Bromine | The Pd/Cu system selectively activates the aryl bromide for coupling with the terminal alkyne. |

| C-N Cross-Coupling | Pd(0) catalyst + Amine (Buchwald-Hartwig) | Bromine | This palladium-catalyzed amination is a specific method for functionalizing the C-Br bond. |

Key Strategic Insight: The orthogonality of the functional groups is pronounced. Standard carbonyl chemistry (nucleophilic addition, redox) will almost exclusively occur at the aldehyde, leaving the C-Br bond intact. Conversely, the powerful and specific nature of palladium-catalyzed cross-coupling reactions allows for precise functionalization of the C-Br bond without affecting the aldehyde, provided the reaction conditions (especially the choice of base) are compatible. This predictable dichotomy makes this compound an excellent substrate for sequential, multi-step syntheses.

References

-

Dunne, E. C., Coyne, É. J., & Crowley, P. B. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]

-

Coyne, É. J., et al. (2002). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [Link]

-

Yamataka, H., et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Wikipedia. Grignard reaction. Wikipedia. [Link]

-

Various Authors. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, ACS Publications. [Link]

-

Various Authors. Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. ResearchGate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. [Link]

-

SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. SciSpace. [Link]

-

Organic Chemistry Data. Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Various Authors. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Various Authors. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA Chemistry. [Link]

-

Various Authors. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. [Link]

-

Various Authors. Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(iv) complexes. Dalton Transactions, RSC Publishing. [Link]

-

Various Authors. Organic Chemistry II (Chem 2042). Course Hero. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Spallino, S., et al. (2020). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Organic Syntheses. p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Benzaldehyde. Organic Chemistry Portal. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2020). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. [Link]

-

Various Authors. Steric Effects in ortho C H Activation of Aromatic Systems. ResearchGate. [Link]

-

Khan Academy. Nucleophilic aromatic substitution I. Khan Academy. [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Various Authors. (2022). Reduction and Oxidation of Carbonyl Compounds and Derivatives. ScienceDirect. [Link]

-

Various Authors. The oxidation of benzaldehyde. ResearchGate. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. scispace.com [scispace.com]

- 5. research.universityofgalway.ie [research.universityofgalway.ie]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eopcw.com [eopcw.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

Technical Dossier: Stability Profile of 2-Bromo-6-(propan-2-yloxy)benzaldehyde

The following technical guide provides an in-depth stability analysis of 2-Bromo-6-(propan-2-yloxy)benzaldehyde , structured for application scientists and drug development professionals.

Executive Summary

This compound (hereafter referred to as 2,6-BPB ) exhibits moderate stability under ambient conditions but is classified as Air Sensitive and Light Sensitive .

While the 2,6-disubstitution pattern provides significant steric shielding to the aldehyde carbonyl, it does not render the molecule immune to radical-mediated autoxidation. The compound is generally stable to atmospheric moisture (hydrolysis) due to the robustness of the aryl ether and aryl halide linkages, but prolonged exposure to humidity can induce hydrate formation or physical caking.

Core Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C in amber glass to prevent the formation of 2-bromo-6-isopropoxybenzoic acid and photolytic debromination products.

Structural & Reactivity Analysis

To understand the stability profile, we must analyze the competing electronic and steric forces within the molecule.

Functional Group Matrix

| Moiety | Electronic Effect | Steric Impact | Stability Risk |

| Aldehyde (-CHO) | Electron-withdrawing (Inductive/Mesomeric) | Center of reactivity | High (Oxidation to -COOH) |

| Bromine (C-2) | Inductively withdrawing, Mesomerically donating | Moderate steric bulk | Low (Stable to hydrolysis; risk of photolysis) |

| Isopropoxy (C-6) | Strong Mesomeric Donor (+M) | High steric bulk (branched) | Low (Stable ether linkage) |

The "Ortho Effect" and Oxidation Resistance

The primary degradation pathway for benzaldehydes is autoxidation to benzoic acid. However, 2,6-BPB benefits from the Ortho Effect :

-

Steric Shielding: The bulky bromine atom at C-2 and the branched isopropoxy group at C-6 create a "steric corridor" that restricts the approach of molecular oxygen and radical initiators to the carbonyl hydrogen.

-

Out-of-Plane Twisting: The steric congestion forces the carbonyl group to twist out of coplanarity with the aromatic ring. While this reduces conjugation (making the carbonyl more electrophilic), it also disrupts the resonance stabilization required for the intermediate benzoyl radical, kinetically slowing the oxidation rate compared to unsubstituted benzaldehyde.

Degradation Mechanisms

Radical Autoxidation (Air Sensitivity)

Despite steric protection, exposure to atmospheric oxygen eventually leads to the formation of 2-bromo-6-isopropoxybenzoic acid . This process is accelerated by light and trace metal impurities.

Mechanism:

-

Initiation: Homolytic cleavage of the aldehydic C-H bond (often photo-initiated).

-

Propagation: The resulting acyl radical reacts with

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule. -

Termination: Formation of the carboxylic acid and inert byproducts.

Photolytic Dehalogenation (Light Sensitivity)

Aryl bromides are susceptible to homolytic C-Br bond cleavage under UV light.

-

Pathway:

-

Result: Formation of des-bromo impurities (2-isopropoxybenzaldehyde) and free radical polymerization byproducts.

Hydrolysis (Moisture Stability)

-

Ether Linkage: The isopropoxy ether is chemically inert to hydrolysis under neutral/atmospheric conditions. It requires strong Lewis acids (e.g.,

) or strong aqueous acids to cleave. -

Aldehyde Hydration: In high humidity, the aldehyde can reversibly form a gem-diol (hydrate). This does not degrade the molecule permanently but alters its physical state (oil formation or sticky solid) and stoichiometry.

Visualized Pathways

The following diagram details the autoxidation cascade and the protective steric influence.

Caption: Figure 1. Radical autoxidation pathway of 2,6-BPB. The green node represents the kinetic stabilization provided by the 2,6-substituents.

Handling & Storage Protocols

To ensure the integrity of 2,6-BPB for pharmaceutical applications, the following "Self-Validating" protocols must be employed.

Storage Specifications

| Parameter | Specification | Rationale |

| Atmosphere | Inert (Argon preferred) | Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for stored solids/oils. |

| Temperature | 2°C to 8°C | Reduces the kinetic rate of autoxidation and radical initiation. |

| Container | Amber Glass | Blocks UV radiation to prevent C-Br photolysis. |

| Closure | Teflon-lined Screw Cap | Prevents oxygen permeation and leaching of plasticizers. |

In-Situ Quality Verification (Quick Check)

Before using the reagent in critical steps (e.g., Suzuki coupling or Reductive Amination), perform this rapid NMR check:

-

Solvent: Dissolve ~5 mg in

. -

Target Signal: Integrate the Aldehyde proton (singlet, ~10.2–10.5 ppm).

-

Impurity Signal: Check for the Carboxylic Acid proton (broad singlet, >11.0 ppm) or Des-bromo aldehyde (singlet, shifted slightly upfield).

-

Acceptance Criteria: If Acid Integral > 5% of Aldehyde, purification (recrystallization or column chromatography) is required.

Experimental Protocols: Forced Degradation

To empirically determine the stability limits of your specific batch, perform this stress test.

Oxidative Stress Test

-

Preparation: Dissolve 50 mg of 2,6-BPB in 5 mL of Acetonitrile/Water (80:20).

-

Stressor: Add 50 µL of 30%

. -

Incubation: Stir at Room Temperature for 4 hours.

-

Analysis: Analyze via HPLC (UV 254 nm).

-

Expectation: Appearance of a more polar peak (Benzoic Acid derivative) at RRT ~0.8.

-

Pass Criteria: If degradation < 2% under these harsh conditions, the material is robust for standard bench handling.

-

Photostability Stress Test

-

Preparation: Place 10 mg of solid material in a clear glass vial.

-